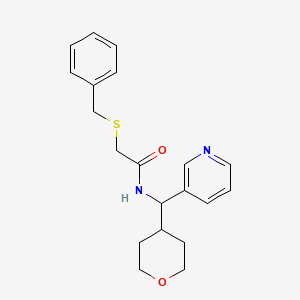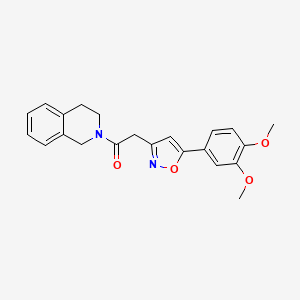
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.428. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Reactions
Research focuses on synthesizing novel chemical compounds with the 3,4-dihydroisoquinolin-2(1H)-yl scaffold, indicating a broad interest in their chemical properties and potential applications. For example, the synthesis of novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones showcases the interest in diversifying the chemical structures for further pharmacological evaluation or material science applications (Zhang San-qi, 2010). Similarly, the work on 5-membered 2,3-dioxo heterocycles reveals efforts to understand the reactivity of compounds related to 3,4-dihydroisoquinoline, which could inform the synthesis and potential applications of a wide range of heterocyclic compounds (V. V. Khalturina et al., 2009).
Biological Activities
Studies on compounds structurally related to the specified molecule reveal significant biological activities. For instance, the synthesis of novel series of various substituted compounds showcases the exploration into their antibacterial activities, indicating potential applications in developing new antimicrobial agents (R. S. Joshi et al., 2011). This suggests that compounds with the dihydroisoquinolin-2(1H)-yl moiety could be potent candidates for antimicrobial drug development.
Material Science and Catalysis
The development and characterization of new chemical entities also extend to material science and catalysis, where these compounds' unique properties could be leveraged for novel applications. For example, the synthesis of 3-heteroarylthioquinoline derivatives and their evaluation for antituberculosis activity highlight the potential of similar compounds in therapeutic applications and possibly in materials with biological functionalities (Selvam Chitra et al., 2011).
Molecular Interactions and Mechanistic Studies
Further research into the synthesis, crystal structure, and oxidation reactions of compounds containing 3,4-dihydroisoquinoline units provides a foundation for understanding the molecular interactions and mechanistic pathways that these compounds can participate in (M. Rozwadowska et al., 2002). Such studies are crucial for designing compounds with tailored properties for specific applications.
特性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-26-19-8-7-16(11-21(19)27-2)20-12-18(23-28-20)13-22(25)24-10-9-15-5-3-4-6-17(15)14-24/h3-8,11-12H,9-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVBTADMVBLAMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC4=CC=CC=C4C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

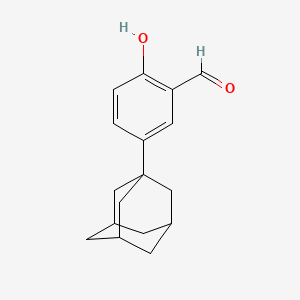
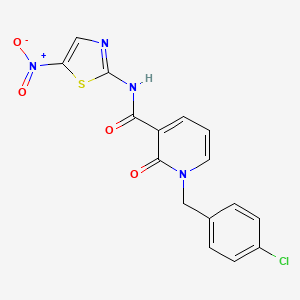
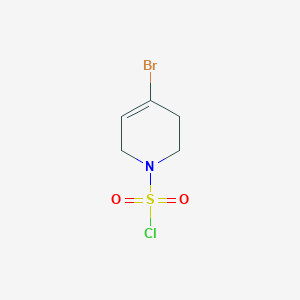
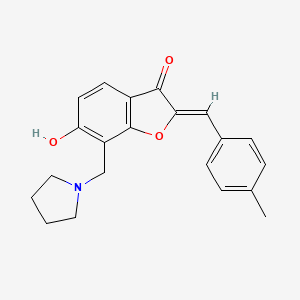
![3-[(4-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2675997.png)
![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2675999.png)
![(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2676000.png)

![2-[3-(3-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2676003.png)
![3-Methyl-2-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2676008.png)
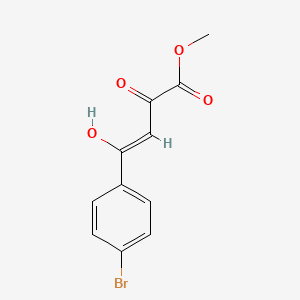

![1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene](/img/structure/B2676011.png)
